molecular formula C6H8N2S2 B3009315 2,5-Bis(methylthio)pyrimidine CAS No. 1510108-85-6

2,5-Bis(methylthio)pyrimidine

Cat. No. B3009315
CAS RN: 1510108-85-6
M. Wt: 172.26
InChI Key: WGIISVFUILWSGK-UHFFFAOYSA-N
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Description

2,5-Bis(methylthio)pyrimidine (2,5-BMP) is an organic compound derived from the pyrimidine family. It is a heterocyclic aromatic compound with a five-membered ring structure, comprising of two nitrogen atoms, two sulfur atoms, and one carbon atom. 2,5-BMP is a colorless, water-soluble solid with a melting point of 178-179°C and a boiling point of 217-218°C. It is a highly versatile compound, with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Novel Synthesis Pathways

2,5-Bis(methylthio)pyrimidine has been utilized in novel synthesis pathways. For example, it has been used in the synthesis of mercaptopurine and pentaaza-as-indacene analogues, demonstrating its potential in creating complex pyrimidine derivatives (Elgemeie et al., 1994). Additionally, its reaction with 5-aminopyrazoles is noted for generating 7-methylthiopyrazolo[1,5-a]pyrimidines, showcasing its versatility in heterocyclic chemistry.

Antioxidant Agent Synthesis

The compound has been employed in the synthesis of antioxidant agents. A study highlights the transformation of bis(methylthio)methylene malononitrile into 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine, leading to compounds with significant antioxidant properties (Vartale et al., 2016).

Development of Heterocyclic Structures

This compound plays a critical role in the development of various heterocyclic structures. For example, it has been used in a novel synthesis of tri- and tetrasubstituted pyrimidines, which can be further modified to create highly substituted pyrimidines and fused-heterocycle derivatives (Masquelin et al., 1998).

Antimicrobial and Anticancer Potentials

Various studies have explored the use of this compound derivatives in antimicrobial and anticancer applications. Bis-pyrimidine Schiff base derivatives, for instance, have shown promise in antimicrobial and anticancer activities, with molecular docking studies providing insights into their interactions with cellular receptors (Kumar et al., 2017). Similarly, the synthesis of pyrimido-pyrimidine dicarbonitriles and their subsequent evaluation for antibacterial activity highlight the potential of these compounds in therapeutic applications (Waghmare et al., 2012).

Synthesis of Nucleoside Analogues

The compound has been involved in the synthesis of various nucleoside analogues. For example, the synthesis of 3-Cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine 1-riboside showcases its application in creating nucleoside analogues, which are important in medicinal chemistry (Korbukh et al., 1979).

Safety and Hazards

2,5-Bis(methylthio)pyrimidine may form combustible dust concentrations in air and cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

While specific future directions for 2,5-Bis(methylthio)pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, covalent organic frameworks with structured channels for easy molecular design have great potential applications in the field of environmental remediation .

properties

IUPAC Name

2,5-bis(methylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIISVFUILWSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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